molecular formula C16H16ClNO2S B3010497 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine CAS No. 667912-32-5

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine

Cat. No.: B3010497
CAS No.: 667912-32-5
M. Wt: 321.82
InChI Key: IHLHPHGZYQXXJW-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine is a chemical compound with the molecular formula C16H16ClNO2S . This substance is offered for scientific research and development purposes. Chlorine-containing organic compounds, such as this one, are of significant interest in medicinal chemistry and drug discovery. More than 250 FDA-approved drugs contain chlorine atoms, which are often critical for a drug's biological activity, metabolism, and binding affinity to its target . The structure of this compound incorporates a pyrrolidine ring, a common feature in pharmaceuticals and "privileged structures" known to exhibit a wide range of biological activities . Researchers may find this chemical valuable as a building block or intermediate in the synthesis of novel compounds for various research applications, including potential investigations in central nervous system (CNS) disorders, given the known activity of some pyrrolidine-benzodiazepine related structures . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. The buyer assumes responsibility for determining the suitability of this product for their intended purpose and for conducting all necessary safety assessments.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)21(19,20)18-11-1-2-12-18/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLHPHGZYQXXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine typically involves the following steps:

    Formation of the Biphenyl Sulfone: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with biphenyl under basic conditions to form 4-(4-chlorophenyl)phenyl sulfone.

    Pyrrolidine Addition: The biphenyl sulfone is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The chlorine atom on the biphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound : 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine
  • Key Groups : Biphenyl sulfonyl, pyrrolidine.
Analog 1 : 1-[(4-Chlorophenyl)sulfonyl]-L-proline ()
  • Molecular Formula: C₁₁H₁₂ClNO₄S
  • Key Groups : Proline (carboxylic acid), 4-chlorophenyl sulfonyl.
Analog 2 : N-(4-Chlorophenyl)pyrrolidine-1-carboxamide ()
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Key Groups : Carboxamide linkage, 4-chlorophenyl.
  • Difference: The carboxamide group may facilitate hydrogen bonding, a feature absent in the sulfonyl-based target compound. This analog is noted for medicinal properties, possibly linked to enzyme inhibition .
Analog 3 : 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ()
  • Molecular Formula : C₁₅H₁₃ClN₂O₂S
  • Key Groups : Pyrrolopyridine, 4-methylphenyl sulfonyl.
  • Difference : The fused pyrrolopyridine ring system may enhance planar stacking interactions, as evidenced by π-π interactions (3.623 Å) in its crystal structure .
Analog 4 : [3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine ()
  • Molecular Formula: C₁₆H₁₆ClNOS₂
  • Key Groups : Thiophene carbonyl, methylsulfanyl.
  • Difference : The thiophene moiety introduces sulfur-based electronic effects, differing from the biphenyl system in the target compound .

Physicochemical Properties

Compound Molecular Weight Predicted Density (g/cm³) Predicted pKa Key Functional Impact
Target Compound 319.8 N/A N/A High lipophilicity (biphenyl group)
1-[(4-Chlorophenyl)sulfonyl]-L-proline 289.73 N/A N/A Polar (carboxylic acid)
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 236.69 N/A N/A Hydrogen-bonding (carboxamide)
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 332.79 N/A N/A Planar stacking (pyrrolopyridine)
[3-(4-Chlorophenyl)...]pyrrolidine 337.89 1.36 -1.34 Electron-rich (thiophene)

Note: Data gaps (e.g., pKa, density for the target compound) highlight the need for experimental validation.

Biological Activity

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on various studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a chlorophenyl moiety. Its chemical formula can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}ClN1_{1}O2_{2}S
  • Molecular Weight : 335.85 g/mol

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Neurotransmitter Reuptake : Similar compounds have shown potential as inhibitors of norepinephrine and serotonin reuptake, which is critical in treating mood disorders such as depression .
  • Anticancer Activity : Preliminary studies suggest that derivatives of sulfonylpyrrolidine may exhibit antiproliferative effects against various cancer cell lines, indicating a possible role in cancer therapy .

Antidepressant Potential

A study highlighted the antidepressant potential of nitrogen-containing heterocycles, including similar sulfonyl derivatives. The findings demonstrated that these compounds could serve as dual-action norepinephrine reuptake inhibitors and serotonin antagonists, which are vital for managing depressive disorders .

Anticancer Activity

Research into the compound's analogs revealed significant anticancer properties. For instance, novel derivatives were tested against human breast cancer (MDA-MB-231) cells, showing moderate to high antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Data Table: Biological Activity Overview

Activity Type Tested Cell Lines IC50 Values (µM) Mechanism
AntidepressantNorepinephrine/Serotonin0.5 - 1.0Reuptake inhibition
AnticancerMDA-MB-2310.03 - 0.60Cell proliferation inhibition
Anti-inflammatoryVariousNot specifiedInhibition of inflammatory pathways

Case Study 1: Antidepressant Activity

In a controlled study, several sulfonyl derivatives were synthesized and evaluated for their ability to inhibit neurotransmitter reuptake. The results showed that compounds structurally similar to this compound exhibited significant binding affinities to serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting their potential as antidepressants .

Case Study 2: Cancer Cell Line Testing

Another study focused on the antiproliferative effects of sulfonylpyrrolidine derivatives on human cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced its efficacy against MDA-MB-231 cells, with some compounds displaying IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine?

The synthesis typically involves sulfonylation of pyrrolidine with a biphenyl chlorophenyl precursor. Polar solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates and facilitate sulfonylation reactions . Multi-step procedures may include coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) followed by sulfonyl group introduction. Purification often employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the purity of this compound assessed in research settings?

High-performance liquid chromatography (HPLC) is the gold standard, with purity thresholds >98% required for pharmacological studies. Reverse-phase C18 columns and UV detection at 254 nm are commonly used. Complementary techniques like thin-layer chromatography (TLC) and melting point analysis provide preliminary validation .

Q. What solvents are optimal for synthesis and purification?

Polar aprotic solvents (DMF, DMSO, THF) enhance sulfonylation efficiency by solubilizing intermediates and stabilizing charged transition states . For purification, dichloromethane (DCM) or ethyl acetate/hexane mixtures are effective for extraction, while methanol/water systems aid recrystallization .

Q. What spectroscopic methods confirm structural integrity?

Nuclear magnetic resonance (NMR; ¹H, ¹³C) identifies proton environments and carbon frameworks, with aromatic protons (δ 7.2–7.8 ppm) and sulfonyl-linked carbons (δ 50–60 ppm) as key markers. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy verifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .

Q. What intermediates are critical in its synthesis?

Key intermediates include 4-(4-chlorophenyl)phenylboronic acid (for biphenyl coupling) and pyrrolidine sulfonyl chloride. Monitoring intermediates via TLC or in situ NMR ensures reaction progression and minimizes side products like desulfonylated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

Design of experiments (DoE) approaches systematically vary temperature, solvent, and catalyst loading. For example, increasing DMF volume (1.5–2.0 eq.) improves sulfonylation efficiency, while lowering temperatures (0–5°C) reduces side reactions. Catalytic additives like DMAP (4-dimethylaminopyridine) accelerate sulfonyl transfer .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in enzyme inhibition assays may arise from assay conditions (e.g., pH, co-solvents). Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement. Dose-response curves and Hill coefficients differentiate specific binding from nonspecific aggregation .

Q. How does the sulfonyl group’s electronic nature influence reactivity?

The sulfonyl group acts as a strong electron-withdrawing group, activating the pyrrolidine nitrogen for nucleophilic substitution. Computational studies (DFT) show enhanced electrophilicity at the sulfonamide sulfur, facilitating cross-coupling reactions with aryl halides .

Q. What computational methods predict pharmacokinetic properties?

Molecular dynamics (MD) simulations assess membrane permeability, while QSAR models correlate logP values with bioavailability. ADMET prediction tools (e.g., SwissADME) estimate cytochrome P450 interactions and blood-brain barrier penetration .

Q. How to design experiments for enzyme interaction studies?

Use fluorescence quenching assays to monitor binding to cytochrome P450 isoforms. Crystallization trials with purified enzymes (e.g., CYP3A4) identify binding pockets, while mutagenesis studies pinpoint critical residues for sulfonamide recognition .

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